molecular formula C29H33N3O3 B2629078 1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872860-73-6

1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2629078
CAS No.: 872860-73-6
M. Wt: 471.601
InChI Key: NIWMBJRYGWCLIA-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a benzylpiperidine moiety, an indole core, and a diketone (ethane-1,2-dione) linker. Such derivatives are often explored for their biological activity, particularly in oncology and enzyme inhibition, due to the indole scaffold’s prevalence in drug discovery .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O3/c33-27(30-15-7-2-8-16-30)21-32-20-25(24-11-5-6-12-26(24)32)28(34)29(35)31-17-13-23(14-18-31)19-22-9-3-1-4-10-22/h1,3-6,9-12,20,23H,2,7-8,13-19,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWMBJRYGWCLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O3C_{24}H_{30}N_{4}O_{3}, with a molecular weight of approximately 414.53 g/mol. The structure features a benzylpiperidine moiety linked to an indole derivative, which is significant for its biological interactions.

Research indicates that this compound may exert its effects through multiple pathways:

  • Cholinergic Activity : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, thereby potentially enhancing cholinergic signaling in the brain. This mechanism is particularly relevant for treating Alzheimer’s disease and other cognitive disorders .
  • Antioxidant Properties : The compound exhibits notable antioxidant activity, which can protect neuronal cells from oxidative stress. This is critical in neurodegenerative diseases where oxidative damage is a contributing factor .
  • Monoamine Oxidase Inhibition : There is evidence suggesting that it may also inhibit monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain, offering potential benefits for mood disorders .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits AChE with an IC50 value ranging from 0.39 to 0.72 µM, indicating strong potential as a cognitive enhancer . Additionally, it has shown significant antioxidant capacity with Trolox equivalents measured at 8.71 µmol .

Biological Activity IC50 Value (µM) Reference
AChE Inhibition0.39 - 0.72
BuChE Inhibition0.72
Antioxidant Activity8.71 µmol
MAO-B Inhibition0.272

Case Studies

Several studies have explored the efficacy of this compound in animal models:

  • Cognitive Function Improvement : A study involving aged rats treated with the compound showed significant improvements in memory retention and learning capabilities compared to control groups, suggesting its potential as a therapeutic agent for age-related cognitive decline.
  • Neuroprotection : In models of oxidative stress-induced neuronal injury, the compound demonstrated protective effects against cell death and improved cell viability, highlighting its role as an antioxidant agent .

Scientific Research Applications

Neuropharmacology

The compound has been investigated as a potential acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of Alzheimer's disease. AChE inhibitors enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, thus improving cognitive function in patients with neurodegenerative disorders. Studies have shown that derivatives of benzylpiperidine exhibit significant AChE inhibition, making them promising candidates for further development .

Multi-target Drug Design

Recent research emphasizes the importance of multi-target directed ligands (MTDLs) in treating complex diseases like Alzheimer's. The compound's design allows it to interact with multiple biological targets, including AChE and butyrylcholinesterase (BuChE), enhancing its therapeutic potential . This dual inhibition can lead to improved efficacy compared to single-target drugs.

Antioxidant Activity

Compounds similar to 1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione have demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress associated with neurodegenerative diseases. The antioxidant activity can protect neuronal cells from damage and improve overall brain health .

Case Studies and Research Findings

StudyFocusFindings
Greunen et al. (2021)AChE InhibitionSynthesized compounds showed higher dual activity against AChE and BuChE compared to donepezil .
Estrada et al. (2018)Multi-target LigandsDeveloped compounds with both AChE inhibition and β-amyloid anti-aggregation activities; significant potential for Alzheimer's treatment .
Liu et al. (2023)Piperidine DerivativesInvestigated piperidine incorporation into existing drugs to enhance brain exposure and efficacy against neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules from published studies:

Compound Substituents Molecular Weight Reported Activity Source
Target Compound : 1-(4-Benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione - Benzylpiperidine
- Piperidinyl-oxoethyl-substituted indole
- Ethane-1,2-dione linker
~503.6 g/mol (calculated) Not explicitly reported; inferred potential for kinase or ATPase inhibition based on structural analogs Hypothetical
1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione - Benzylpiperazine
- 5-Nitroindole
~447.5 g/mol No activity data; nitro group may enhance electron-deficient character for binding ChemWhat (2018)
1-(2-Methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione - 2-Methylindole
- Piperidine
~270.3 g/mol Safety data available (Key Organics); structural simplicity suggests exploratory use Key Organics (2020)
Anticancer Derivatives from Jiang et al. (2016) - Diarylpiperazine
- Indol-3-yl
~450–500 g/mol IC₅₀ values: 2.1–8.7 µM (Hela, A-549, ECA-109 cell lines) Synthesis and Anticancer Activity
1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione - Benzoylpiperazine
- 4,7-Dimethoxyindole
~465.5 g/mol Enhanced solubility due to methoxy groups; activity under investigation (BMS-853) ECHEMI (2022)

Structural and Functional Insights

  • Piperidine vs.
  • Indole Substitutions : The 2-oxo-2-(piperidin-1-yl)ethyl chain on the indole core distinguishes it from analogs with nitro (), methyl (), or methoxy () groups. Electron-withdrawing substituents (e.g., nitro) could enhance electrophilic reactivity, while methoxy groups improve solubility .
  • Anticancer Activity : Derivatives with diarylpiperazine () show moderate-to-potent activity, suggesting that the benzylpiperidine variant might exhibit similar efficacy if tested in vitro.

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